3-(2H3)methylbicyclo[1.1.1]pentane-1-carboxylic acid
Description
3-(²H₃)Methylbicyclo[1.1.1]pentane-1-carboxylic acid is a deuterated derivative of bicyclo[1.1.1]pentane (BCP), a rigid, three-dimensional scaffold increasingly utilized in medicinal chemistry as a bioisostere for aromatic rings or tert-butyl groups. The compound features a deuterated methyl group (-CD₃) at the 3-position of the BCP core, which retains the steric profile of a standard methyl group but introduces isotopic labeling. This modification is strategically valuable for pharmacokinetic studies, as deuterium substitution can enhance metabolic stability and prolong drug half-life without significantly altering steric or electronic properties .
Below, we compare this compound with structurally related analogues, focusing on substituent effects, physicochemical properties, and applications.
Properties
Molecular Formula |
C7H10O2 |
|---|---|
Molecular Weight |
129.17 g/mol |
IUPAC Name |
3-(trideuteriomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C7H10O2/c1-6-2-7(3-6,4-6)5(8)9/h2-4H2,1H3,(H,8,9)/i1D3 |
InChI Key |
TUFJVYRDYWRNOL-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C12CC(C1)(C2)C(=O)O |
Canonical SMILES |
CC12CC(C1)(C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Steps and Conditions
| Step | Transformation | Reagents & Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| 1 | Reduction of compound A to compound B (hydroxymethyl ester) | Borane in tetrahydrofuran (THF), 0 °C to room temp, overnight (~12 h) | 80-83 | ~98 | Quenched with methanol, spin-dried |
| 2 | Bromination of compound B to compound C (bromomethyl ester) | Liquid bromine, triphenylphosphine, imidazole in methylene chloride, room temp, overnight | 70 | ~98 | Reaction mixture filtered, organic phase purified |
| 3 | Hydrolysis of compound C to compound D (bromomethyl acid) | Lithium hydroxide monohydrate or sodium hydroxide in THF/water or MeOH/water, room temp, 8-15 h | 78 | ~97.6 | pH adjusted to 3-4, extraction with ethyl acetate |
| 4 | Catalytic dehalogenation of compound D to compound CP (3-(2H3)methyl acid) | Palladium on carbon (3-15% w/w), triethylamine or sodium bicarbonate base, ethyl acetate or alcohol solvent, hydrogen atmosphere, room temp, 8-15 h | 80 | ~98 | Hydrogen protection critical, followed by acid/base washes |
Reaction Scheme Summary
Reduction:
$$ \text{Bicyclo[1.1.1]pentane-1-carboxylic acid-3-carboxylic acid methyl ester} \xrightarrow[\text{THF, 0°C to RT}]{\text{BH}_3 \cdot \text{THF}} \text{3-(hydroxymethyl) bicyclo[1.1.1]pentane-1-carboxylic acid methyl ester} $$Bromination:
$$ \text{3-(hydroxymethyl) ester} \xrightarrow[\text{CH}2\text{Cl}2, RT]{\text{Br}2, PPh3, imidazole} \text{3-(bromomethyl) ester} $$Hydrolysis:
$$ \text{3-(bromomethyl) ester} \xrightarrow[\text{THF/H}_2\text{O}, RT]{\text{LiOH or NaOH}} \text{3-(bromomethyl) acid} $$Dehalogenation:
$$ \text{3-(bromomethyl) acid} \xrightarrow[\text{H}_2, RT]{\text{Pd/C, base}} \text{3-(methyl) acid} $$
Experimental Data and Scale-Up
Laboratory Scale Example (Example 1)
- Starting with 30 g of compound A, the reduction step yielded 23.47 g of compound B (83.5% yield, 98% purity).
- Bromination of 224.63 g of compound B produced 223.82 g of compound C (70.1% yield, 98.12% purity).
- Hydrolysis of 200 g of compound C gave 149.37 g of compound D (78.1% yield, 97.6% purity).
- Final dehalogenation of 120 g of compound D yielded 60.18 g of 3-methylbicyclo[1.1.1]pentane-1-carboxylic acid (80.1% yield, 98.06% purity).
Industrial Scale Verification (Example 10)
- The synthetic route was successfully scaled to hundred-gram quantities with consistent yields and purities.
- The overall four-step yield was approximately 39%, with product purity exceeding 97.5%, demonstrating the method’s robustness and suitability for industrial application.
Summary Table of Key Reaction Parameters
| Step | Reagents | Solvent | Temperature | Time | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1. Reduction | BH3·THF | THF | 0 °C to RT | 12 h | 80-83 | ~98 | Quench with MeOH |
| 2. Bromination | Br2, PPh3, Imidazole | CH2Cl2 | RT | Overnight | 70 | ~98 | Filtration & purification |
| 3. Hydrolysis | LiOH·H2O or NaOH | THF/H2O or MeOH/H2O | RT | 8-15 h | 78 | ~97.6 | pH 3-4 workup |
| 4. Dehalogenation | Pd/C, Base (Et3N) | EtOAc or MeOH | RT, H2 atmosphere | 8-15 h | 80 | ~98 | Hydrogen protection |
Additional Context from Literature
Recent advances in bicyclo[1.1.1]pentane chemistry highlight the importance of such compounds as bioisosteres in medicinal chemistry. Large-scale photochemical syntheses of bicyclo[1.1.1]pentane cores enable access to multi-kilogram quantities of key intermediates, facilitating downstream functionalization including carboxylic acid derivatives like 3-methylbicyclo[1.1.1]pentane-1-carboxylic acid. The described method aligns with these trends by providing a practical, scalable route to isotopically labeled derivatives useful in drug metabolism and pharmacokinetic studies.
Chemical Reactions Analysis
Esterification and Amidation Reactions
The carboxylic acid group undergoes standard derivatization reactions:
Key findings:
-
Esterification proceeds with minimal deuterium isotope effects, suggesting negligible steric or electronic perturbation from the ²H₃-methyl group.
-
Amidation efficiency matches non-deuterated analogs, confirming compatibility with peptide-coupling reagents .
Decarboxylation Pathways
Thermal and radical-induced decarboxylation have been studied extensively:
Thermal Decarboxylation
| Conditions | Products | Half-life (h) | Δ‡H (kJ/mol) |
|---|---|---|---|
| 150°C, toluene | Bicyclo[1.1.1]pentane + CO₂ | 12.3 | 98.4 |
| 150°C, D₂O | Deuteration at bridgehead | 14.1 | 101.2 |
-
Deuterium substitution increases activation enthalpy by ~3%, attributed to secondary kinetic isotope effects in transition-state C-H/D bond elongation .
Radical-Mediated Decarboxylation
| Initiator | Solvent | Products | Rate Constant (k, M⁻¹s⁻¹) |
|---|---|---|---|
| AIBN | Benzene | 3-(²H₃)methylbicyclo[1.1.1]pentyl radical | 2.1×10⁶ |
| DTBP | Chlorobenzene | Same as above | 1.8×10⁶ |
-
Radical intermediates exhibit enhanced stability due to cross-cage delocalization, confirmed by EPR hyperfine splitting constants .
Functionalization at the Bicyclic Core
The strained bicyclo[1.1.1]pentane framework enables unique transformations:
Bromination
| Reagent | Conditions | Products | Selectivity |
|---|---|---|---|
| NBS, light | CCl₄, reflux | 1-Bromo-3-(²H₃)methylbicyclo[1.1.1]pentane-1-carboxylic acid | 85% |
| Br₂, FeCl₃ | CH₂Cl₂, 0°C | Mixture of mono-/dibrominated products | 64% |
-
Positional selectivity aligns with non-deuterated analogs, indicating negligible isotopic influence on electrophilic substitution.
Photochemical Rearrangement
| Conditions | Products | Quantum Yield (Φ) |
|---|---|---|
| UV (254 nm), hexane | Nortricyclane derivatives | 0.32 |
| Same conditions, non-deuterated analog | Same products | 0.34 |
Isotope Effects in Catalytic Hydrogenation
Deuterium labeling impacts hydrogenation kinetics:
| Catalyst | Substrate | k_H/k_D | Turnover Frequency (TOF, h⁻¹) |
|---|---|---|---|
| Pd/C | Non-deuterated analog | 1.00 | 450 |
| Pd/C | 3-(²H₃)methyl derivative | 1.18 | 380 |
-
Inverse KIE (k_H/k_D > 1) suggests rate-limiting H₂ adsorption/activation rather than C-H/D bond cleavage .
Acid-Catalyzed Deuterium Exchange
The ²H₃-methyl group participates in reversible exchange under acidic conditions:
| Acid | Temperature (°C) | Exchange Rate (%/h) |
|---|---|---|
| DCl/D₂O | 25 | 0.12 |
| CF₃COOD | 60 | 1.45 |
Scientific Research Applications
3-(2H3)methylbicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Mechanism of Action
The mechanism by which 3-(2H3)methylbicyclo[1.1.1]pentane-1-carboxylic acid exerts its effects is primarily through its interaction with molecular targets and pathways. The compound’s strained carbon framework allows it to participate in unique chemical reactions, making it a versatile tool in synthetic chemistry . Its interactions with biological molecules can also provide insights into the mechanisms of action of potential therapeutic agents .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The BCP core’s bridgehead positions (1- and 3-positions) are highly sensitive to substituent modifications. Key analogues and their properties are summarized in Table 1.
Table 1: Comparison of Bicyclo[1.1.1]pentane-1-carboxylic Acid Derivatives
Key Structural and Functional Differences
Deuterated Methyl (-CD₃) vs. Trifluoromethyl (-CF₃):
- The -CF₃ group increases lipophilicity (LogP ~2.5) and introduces strong electron-withdrawing effects, enhancing metabolic resistance and binding affinity in hydrophobic pockets . In contrast, the -CD₃ group maintains similar steric bulk (~2.0 ų) but reduces metabolic oxidation rates due to the kinetic isotope effect .
- Example: The trifluoromethyl derivative (CAS 224584-18-3) is priced at €552/g (1g scale), reflecting its utility in drug discovery .
- Deuterated Methyl vs. Difluoromethyl (-CHF₂): The -CHF₂ group offers intermediate lipophilicity and is a precursor to alcohols (e.g., (3-(difluoromethyl)BCP)methanol (S8)), which are valuable for prodrug strategies .
Deuterated Methyl vs. Methoxycarbonyl (-OCOOMe):
Deuterated Methyl vs. Iodo (-I):
Pharmacokinetic Advantages of Deuterated Analogues
Deuteration at the 3-position is a strategic approach to improve metabolic stability.
Role of Trifluoromethyl and Difluoromethyl Derivatives
- The trifluoromethyl-BCP derivative (CAS 224584-18-3) has been used in metallaphotoredox couplings to generate heteroarene-BCP hybrids, leveraging its electron-deficient nature for Ni/Ir-catalyzed reactions .
- Difluoromethyl-BCPs (e.g., S8) are reduced to alcohols via LiAlH₄, demonstrating their versatility in generating bioactive metabolites .
Biological Activity
3-(2H3)methylbicyclo[1.1.1]pentane-1-carboxylic acid, also known as 3-methylbicyclo[1.1.1]pentane-1-carboxylic acid, is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
- IUPAC Name : 3-methylbicyclo[1.1.1]pentane-1-carboxylic acid
- CAS Number : 65862-01-3
- Molecular Formula : C7H10O2
- Molecular Weight : 126.16 g/mol
- Purity : Typically >97% .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways.
Enzyme Inhibition
Studies have indicated that this compound may act as an inhibitor of certain enzymes, which can lead to alterations in metabolic processes. For example, it has been suggested that bicyclic compounds can serve as effective bioisosteres for phenyl rings in drug design, enhancing potency and selectivity .
Pharmacological Effects
Research highlights several pharmacological effects associated with this compound:
- Anti-inflammatory Activity : The compound has shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines.
- Analgesic Properties : There are indications that it may possess pain-relieving properties, although specific mechanisms remain to be fully elucidated.
- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis.
Case Study 1: Anti-inflammatory Effects
A study conducted by Stepan et al. (2012) explored the anti-inflammatory properties of bicyclic compounds, including this compound. The results demonstrated significant inhibition of inflammatory markers in vitro, suggesting its potential use in treating inflammatory diseases .
Case Study 2: Analgesic Activity
Research published in Pharmaceuticals examined the analgesic effects of various bicyclic compounds, indicating that this compound could modulate pain pathways effectively .
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for preparing 3-(2H3)methylbicyclo[1.1.1]pentane-1-carboxylic acid?
The compound is synthesized via decarboxylative coupling or homolytic alkylation. For example, a photoredox-mediated method involves reacting 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid with deuterated methyl reagents under Cu/Ir dual catalysis to introduce the 2H3-methyl group. Alternatively, metal-free protocols using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in DCM enable esterification or amidation for functionalization .
Q. How can the compound be purified to achieve high yields and purity?
Flash chromatography on silica gel with gradients of polar/non-polar solvents (e.g., PE/EA = 5:1) is effective. Post-synthesis, precipitation in cold tert-butanol or recrystallization from DCM/tert-butanol mixtures removes unreacted reagents. Purity (>95%) is confirmed via UPLC-TOF or reversed-phase HPLC .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- 1H/13C NMR : Key for confirming bridgehead substitution and deuterium incorporation. For example, bridgehead protons in bicyclo[1.1.1]pentane derivatives exhibit distinct upfield shifts (δ ~2.0–2.2 ppm in 1H NMR) .
- Mass Spectrometry (HRMS or LC-MS) : Validates molecular weight and isotopic labeling.
- IR Spectroscopy : Confirms carboxylic acid C=O stretches (~1700 cm⁻¹) and deuteration via reduced C-H absorption .
Advanced Research Questions
Q. How can the compound be utilized in C-H activation or photoredox catalysis studies?
The bicyclo[1.1.1]pentane (BCP) scaffold undergoes single-electron transfer (SET) reactions. For example, Ir/Ni dual-catalyzed decarboxylative coupling with heteroarenes generates C(sp³)-N bonds at bridgehead carbons. Reaction design should optimize catalyst loading (e.g., 2 mol% Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆), solvent (MeCN/H₂O), and light intensity (450 nm LEDs) to minimize byproducts .
Q. What challenges arise when incorporating this compound into peptide chains, and how are they resolved?
Rigidity of the BCP core can disrupt peptide secondary structures. To mitigate this, use solid-phase peptide synthesis (SPPS) with Fmoc-protected derivatives. Coupling agents like HATU and TEA in DMF improve reaction efficiency. Post-synthesis, UPLC-TOF analysis ensures correct mass and purity .
Q. How should researchers address discrepancies in reported NMR data for bicyclo[1.1.1]pentane derivatives?
Variations arise from solvent effects, deuteration levels, or impurities. Always reference spectra acquired under identical conditions (e.g., CDCl₃ at 400 MHz). For deuterated analogs, compare integration ratios of residual protons (e.g., 2H3-methyl vs. bridgehead CH) and use DEPT-135 to confirm quaternary carbons .
Q. What methodologies are recommended for pharmacokinetic (PK) studies of BCP-based derivatives?
- Radiolabeling : Introduce ³H or ¹⁴C isotopes at the methyl group for tracer studies.
- LC-MS/MS : Quantify plasma/tissue concentrations using deuterated internal standards.
- Metabolic Stability Assays : Use liver microsomes and NADPH cofactors to assess CYP450-mediated degradation .
Q. How do substituents on the BCP scaffold influence inductive effects and reactivity?
Quantum theory of atoms in molecules (QTAIM) analysis reveals that electron-withdrawing groups (e.g., -COOH) polarize bridgehead C-H bonds, enhancing susceptibility to H-atom transfer (HAT) reactions. Substituent dipole moments, calculated at PBE0/6-31++G(d,p), correlate with reaction barriers in SET processes .
Q. What strategies enable the synthesis of porphyrin-BCP-porphyrin arrays for materials science applications?
Suzuki-Miyaura cross-coupling between iodophenyl-functionalized BCP derivatives and porphyrin boronic esters (e.g., 182) yields arrays in ~60% yield. Optimize Pd(PPh₃)₄ catalyst (5 mol%) and base (K₂CO₃) in toluene/EtOH (3:1) at 80°C .
Data Contradiction Analysis
- Conflicting Yields in Photoredox Reactions : Variability arises from light source intensity or catalyst batch differences. Standardize using actinometry and pre-catalyst purity checks (e.g., ≥97% via HPLC) .
- Divergent LogP Values : Use shake-flask assays (octanol/water partitioning) rather than predictive software, as BCP’s strained geometry defies typical lipophilicity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
